molecular formula C6H7NS2 B12867551 4-Aminobenzene-1,2-dithiol

4-Aminobenzene-1,2-dithiol

Cat. No.: B12867551
M. Wt: 157.3 g/mol
InChI Key: DBGDUQSJBUJXBS-UHFFFAOYSA-N
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Description

4-Aminobenzene-1,2-dithiol is an organic compound with the chemical formula C6H7NS2. It is a solid substance that is insoluble in water but soluble in organic solvents. This compound is known for its distinctive and somewhat irritating odor. It is used in various chemical reactions and has applications in multiple scientific fields .

Preparation Methods

4-Aminobenzene-1,2-dithiol is typically synthesized through the reduction of nitrobenzene. The process involves the reduction of nitrobenzene to 1,2-diaminobenzene, which is then reacted with elemental sulfur to produce the target compound . The reaction conditions usually involve the use of reducing agents such as iron or tin in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

4-Aminobenzene-1,2-dithiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agents and conditions used.

    Reduction: It can be reduced further to form simpler thiol compounds.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Often carried out in the presence of catalysts such as palladium or nickel.

Major Products:

Scientific Research Applications

4-Aminobenzene-1,2-dithiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol groups.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Aminobenzene-1,2-dithiol involves its interaction with various molecular targets through its thiol and amino groups. These functional groups allow it to form covalent bonds with proteins and other biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

4-Aminobenzene-1,2-dithiol can be compared with other similar compounds such as:

    1,2-Benzenedithiol: Lacks the amino group, making it less reactive in certain substitution reactions.

    4-Nitrobenzenethiol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    4-Aminothiophenol: Similar structure but with only one thiol group, affecting its chemical behavior and uses.

Uniqueness: The presence of both amino and thiol groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields .

Properties

Molecular Formula

C6H7NS2

Molecular Weight

157.3 g/mol

IUPAC Name

4-aminobenzene-1,2-dithiol

InChI

InChI=1S/C6H7NS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2

InChI Key

DBGDUQSJBUJXBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S)S

Origin of Product

United States

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